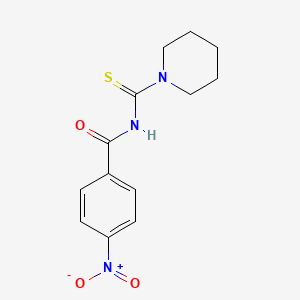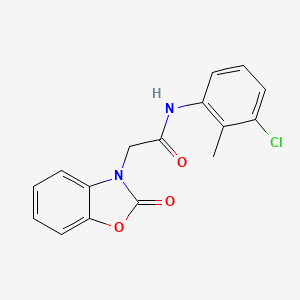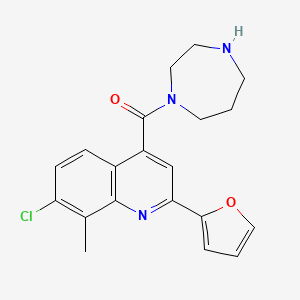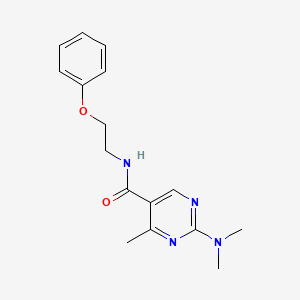
4-nitro-N-(1-piperidinylcarbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-N-(1-piperidinylcarbonothioyl)benzamide, also known as NPC-15437, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides, which are known for their diverse biological activities. NPC-15437 has been studied for its ability to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug development.
科学研究应用
4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One of the key areas of research has been its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have shown promise in the treatment of cancer and other diseases, and 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has been shown to have potent HDAC inhibitory activity.
作用机制
The mechanism of action of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide involves its ability to bind to the active site of HDACs, thereby inhibiting their activity. This leads to the accumulation of acetylated histones, which can alter gene expression patterns and lead to various physiological effects. 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has also been shown to modulate the activity of other enzymes and receptors such as carbonic anhydrases and GABA(A) receptors, suggesting a diverse range of potential therapeutic applications.
Biochemical and Physiological Effects:
4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
实验室实验的优点和局限性
One of the advantages of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide is its potent HDAC inhibitory activity, which makes it a promising candidate for drug development. It has also been shown to have a diverse range of potential therapeutic applications, making it a versatile compound for research. However, one of the limitations is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. It has also been suggested that 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Further research is needed to fully understand the potential therapeutic applications of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide and its mechanism of action.
合成方法
The synthesis of 4-nitro-N-(1-piperidinylcarbonothioyl)benzamide involves the reaction between 4-nitrobenzoyl chloride and piperidine-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of the synthesis is typically around 60-70%, and the purity can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
4-nitro-N-(piperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-12(10-4-6-11(7-5-10)16(18)19)14-13(20)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXQFYRRIOBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(piperidine-1-carbothioyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)


![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)
![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)


![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)